molecular formula C14H18O3 B14814347 2-Tert-butoxy-4-cyclopropoxybenzaldehyde

2-Tert-butoxy-4-cyclopropoxybenzaldehyde

Cat. No.: B14814347
M. Wt: 234.29 g/mol
InChI Key: VJQNVPPJUOOUBR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxybenzaldehyde is an organic compound with a complex structure that includes both tert-butoxy and cyclopropoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxybenzaldehyde typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzaldehyde molecule. One common method is through the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of a copper(I) catalyst. This method provides good yields under mild conditions with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Tert-butoxy-4-cyclopropoxybenzoic acid.

    Reduction: 2-Tert-butoxy-4-cyclopropoxybenzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxybenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Tert-butoxybenzaldehyde:

Uniqueness

2-Tert-butoxy-4-cyclopropoxybenzaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13-8-12(16-11-6-7-11)5-4-10(13)9-15/h4-5,8-9,11H,6-7H2,1-3H3

InChI Key

VJQNVPPJUOOUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)C=O

Origin of Product

United States

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